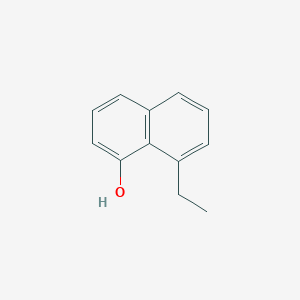

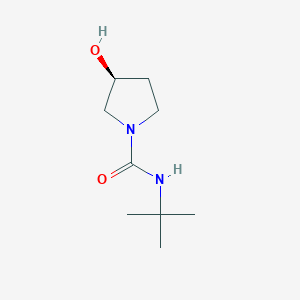

![molecular formula C23H32O5 B8580525 (4S,5R,6R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one](/img/structure/B8580525.png)

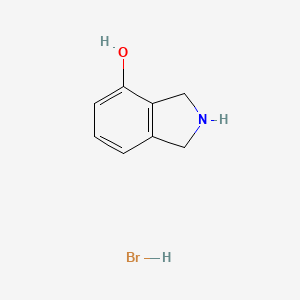

(4S,5R,6R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

L’ingénol-5,20-acétonide peut être synthétisé en plusieurs étapes à partir de l’ingénol. Une voie de synthèse courante implique la réaction de l’ingénol avec l’acétone en présence d’acide p-toluènesulfonique comme catalyseur, suivie d’une neutralisation avec du bicarbonate de sodium . Ce processus est optimisé pour la production à l’échelle industrielle, assurant une perte minimale de la précieuse matière première d’ingénol . La réaction est généralement effectuée dans des conditions cryogéniques, avec des températures allant de -40 °C à -80 °C .

Analyse Des Réactions Chimiques

L’ingénol-5,20-acétonide subit diverses réactions chimiques, notamment l’oxydation, la réduction et l’estérification . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des réactifs d’estérification comme les chlorures d’acyle en présence de pyridine et de 4-diméthylaminopyridine . Les principaux produits formés à partir de ces réactions comprennent des dérivés d’ingénol avec une stabilité et une activité biologique améliorées .

Applications de la recherche scientifique

L’ingénol-5,20-acétonide a un large éventail d’applications en recherche scientifique. En chimie, il est utilisé comme intermédiaire pour la synthèse d’autres dérivés de l’ingénol . En biologie et en médecine, il a été étudié pour ses propriétés anticancéreuses potentielles, en particulier dans le traitement de la kératose actinique . Le composé s’est également montré prometteur pour induire l’apoptose dans les lignées cellulaires de leucémie myéloïde et les cellules primaires de leucémie myéloïde aiguë . De plus, l’ingénol-5,20-acétonide est utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil pour étudier l’activation de la protéine kinase C .

Applications De Recherche Scientifique

Ingenol-5,20-acetonide has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other ingenol derivatives . In biology and medicine, it has been studied for its potential anti-cancer properties, particularly in the treatment of actinic keratosis . The compound has also shown promise in inducing apoptosis in myeloid leukemia cell lines and primary acute myeloid leukemia cells . Additionally, ingenol-5,20-acetonide is used in the development of novel pharmaceuticals and as a tool for studying protein kinase C activation .

Mécanisme D'action

Le mécanisme d’action de l’ingénol-5,20-acétonide implique l’activation de la protéine kinase C, conduisant à la modulation de diverses voies de signalisation . Cette activation entraîne l’induction de l’apoptose et l’inhibition de la prolifération cellulaire . Le composé déclenche également une nécrose primaire suivie d’une inflammation médiée par les neutrophiles et d’une mort cellulaire dépendante des anticorps des cellules résiduelles de la maladie . Ces effets contribuent à ses applications thérapeutiques potentielles dans le traitement du cancer .

Comparaison Avec Des Composés Similaires

L’ingénol-5,20-acétonide est unique parmi les dérivés de l’ingénol en raison de sa stabilité améliorée et de son activité biologique accrue . Des composés similaires comprennent l’ingénol-3-angélate, l’ingénol-3,4:5,20-diacétonide et la 20-déoxyngénol . Bien que ces composés présentent des similitudes structurelles, l’ingénol-5,20-acétonide se distingue par sa stabilité et son efficacité supérieures dans diverses applications .

Propriétés

Formule moléculaire |

C23H32O5 |

|---|---|

Poids moléculaire |

388.5 g/mol |

Nom IUPAC |

(4S,5R,6R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one |

InChI |

InChI=1S/C23H32O5/c1-11-9-22-12(2)7-15-16(20(15,3)4)14(18(22)25)8-13-10-27-21(5,6)28-19(13)23(22,26)17(11)24/h8-9,12,14-17,19,24,26H,7,10H2,1-6H3/t12-,14?,15?,16?,17+,19-,22?,23-/m1/s1 |

Clé InChI |

ONMDPPVVEFWDOD-FMBNQKDMSA-N |

SMILES isomérique |

C[C@@H]1CC2C(C2(C)C)C3C=C4COC(O[C@H]4[C@]5(C1(C3=O)C=C([C@@H]5O)C)O)(C)C |

SMILES canonique |

CC1CC2C(C2(C)C)C3C=C4COC(OC4C5(C1(C3=O)C=C(C5O)C)O)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-{[(4-Chlorophenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B8580459.png)

![2-(2-Methyl-3-{[(oxan-2-yl)oxy]methyl}phenyl)pyrazine](/img/structure/B8580461.png)

![1-[4,4-Bis(4-fluorophenyl)butyl]-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B8580469.png)

![2-Cyclopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B8580498.png)